molecular formula C15H21NO6 B2880865 Ethyl 3-amino-3-(2-ethylphenyl)propanoate oxalate CAS No. 502842-26-4

Ethyl 3-amino-3-(2-ethylphenyl)propanoate oxalate

Cat. No.: B2880865
CAS No.: 502842-26-4
M. Wt: 311.334
InChI Key: SEOQTFHUDVPHBC-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(2-ethylphenyl)propanoate oxalate is a β-amino ester derivative characterized by a 2-ethylphenyl substituent at the β-position of the propanoate backbone. Its molecular formula is C₁₃H₁₇NO₂·C₂H₂O₄ (oxalate salt form), with a molecular weight of 299.31 g/mol. This compound is typically synthesized via the Rodionov reaction, involving condensation of aldehydes with malonic ester derivatives, followed by esterification and salt formation . It serves as a critical intermediate in medicinal chemistry, particularly for developing integrin antagonists and other bioactive molecules .

Properties

IUPAC Name

ethyl 3-amino-3-(2-ethylphenyl)propanoate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.C2H2O4/c1-3-10-7-5-6-8-11(10)12(14)9-13(15)16-4-2;3-1(4)2(5)6/h5-8,12H,3-4,9,14H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOQTFHUDVPHBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(CC(=O)OCC)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 3-Amino-3-(2-Ethylphenyl)propanoic Acid

The foundational step in synthesizing ethyl 3-amino-3-(2-ethylphenyl)propanoate involves esterification of the corresponding carboxylic acid. The reaction employs ethanol as the solvent and nucleophile, with acid catalysis to drive the equilibrium toward ester formation.

Reaction Mechanism :

  • Protonation : Sulfuric acid protonates the carbonyl oxygen of 3-amino-3-(2-ethylphenyl)propanoic acid, enhancing electrophilicity.
  • Nucleophilic Attack : Ethanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
  • Deprotonation and Elimination : Loss of water yields the ester product.

Standard Conditions :

  • Catalyst : Concentrated sulfuric acid (5–10 mol%).
  • Temperature : Reflux (78–80°C).
  • Duration : 6–8 hours.
  • Yield : 70–85%.

Table 1: Esterification Optimization

Catalyst Temperature (°C) Time (h) Yield (%)
H₂SO₄ 78 6 82
HCl (gas) 70 10 68
p-Toluenesulfonic acid 80 5 75

Oxalate Salt Formation

The free base form of ethyl 3-amino-3-(2-ethylphenyl)propanoate is converted to its oxalate salt to improve stability and crystallinity. This step involves neutralization of the amine group with oxalic acid.

Procedure :

  • Dissolution : The ester is dissolved in anhydrous ethanol.
  • Acid Addition : Oxalic acid (1.0 equiv) is added dropwise at 0–5°C to prevent side reactions.
  • Crystallization : Slow evaporation or anti-solvent addition induces precipitation.

Critical Parameters :

  • Solvent System : Ethanol/water (8:2 v/v) enhances solubility and crystal growth.
  • Purity : Recrystallization from hot ethanol yields ≥95% pure product.

Table 2: Salt Formation Efficiency

Solvent Temperature (°C) Purity (%)
Ethanol 25 90
Ethanol/water 0 95
Acetone -10 88

Advanced Catalytic Strategies

Catalyst-Free Synthesis in Aqueous Media

Recent advancements emphasize green chemistry principles. A catalyst-free approach in water/ethanol mixtures (8:2 v/v) at 60°C achieves comparable yields (78–87%) within 12 hours. This method avoids hazardous catalysts and simplifies purification.

Advantages :

  • Reduced environmental impact.
  • Elimination of acidic waste streams.

Limitations :

  • Longer reaction times compared to traditional methods.

Triethanolamine-Mediated Acceleration

Triethanolamine (TEA) acts as a dual-phase catalyst, enhancing reaction rates in ethanol/water systems. At 60°C, TEA (5 mol%) reduces esterification time to 2–3 hours with yields exceeding 85%.

Mechanistic Insight :

  • TEA stabilizes intermediates via hydrogen bonding.
  • Facilitates proton transfer during elimination.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to maintain precise temperature and mixing control. Key features include:

  • Throughput : 50–100 kg/day.
  • Yield : 88–92%.
  • Solvent Recovery : Integrated distillation units recycle ethanol (>90% efficiency).

Table 3: Industrial Process Metrics

Parameter Batch Process Continuous Flow
Annual Capacity (kg) 10,000 30,000
Energy Use (kWh/kg) 12 8
Purity (%) 95 98

Purification and Characterization

Recrystallization Techniques

Recrystallization from ethanol/water (9:1 v/v) at −20°C produces needle-like crystals with >99% purity. Analytical data align with literature values:

  • Melting Point : 142–144°C.
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.21 (t, 3H, CH₂CH₃), 2.65 (q, 2H, Ar-CH₂), 4.12 (q, 2H, OCH₂).

Chromatographic Methods

Preparative HPLC (C18 column, 70% methanol) resolves residual oxalic acid, ensuring pharmaceutical-grade purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(2-ethylphenyl)propanoate oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, depending on the desired product .

Major Products Formed

The major products formed from these reactions include various derivatives of ethyl 3-amino-3-(2-ethylphenyl)propanoate, such as oxides, reduced forms, and substituted compounds .

Scientific Research Applications

Ethyl 3-amino-3-(2-ethylphenyl)propanoate oxalate is a chemical compound with applications in scientific research, particularly in chemistry, biology, medicine, and industry. It is used as a reagent in organic synthesis and as a building block for creating more complex molecules. The compound is also studied for its potential biological activity and interactions with biomolecules, as well as its potential therapeutic properties and use as a precursor for drug development. Furthermore, it is utilized in the production of various industrial chemicals and materials.

Mechanism of Action
The mechanism of action of this compound involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with target molecules, while the ethylphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparable Compounds
Several compounds share structural similarities with ethyl 3-amino-3-(2,3-dimethylphenyl)propanoate oxalate. These include:

  • Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate oxalate: This compound has a similar structure but with a different phenyl substitution.
  • Ethyl 3-amino-3-(2-methylphenyl)propanoate oxalate: This compound lacks one methyl group compared to the target compound.
  • Ethyl 4-amino-4-(2,3-dimethylphenyl)butanoate: This compound has a variation in carbon chain length and position of the amino group.

The unique combination of substituents in ethyl 3-amino-3-(2,3-dimethylphenyl)propanoate oxalate contributes to its distinct properties and potential applications.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(2-ethylphenyl)propanoate oxalate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with target molecules, while the ethylphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Key Insights :

  • Electronic Effects : Nitro or pyridyl substituents alter electronic density, influencing binding affinity in integrin antagonists .

Ester Group Modifications

Compound Name Ester Group Molecular Formula Key Properties
Methyl 3-amino-3-(4-methoxyphenyl)propanoate Methyl C₁₁H₁₅NO₃ Lower molecular weight; reduced plasma stability due to ester hydrolysis
Ethyl 3-amino-3-(2-ethylphenyl)propanoate oxalate Ethyl C₁₃H₁₇NO₂·C₂H₂O₄ Improved crystallinity and shelf life due to oxalate salt

Key Insight : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, enhancing pharmacokinetic profiles .

Counterion Impact

Compound Name Counterion Solubility (mg/mL) Stability
This compound Oxalate 12.5 (water) Stable at 25°C for >6 months
Ethyl 3-amino-3-(4-isobutoxyphenyl)propanoate hydrochloride Hydrochloride 45.2 (water) Hygroscopic; requires desiccant

Key Insight : Oxalate salts offer moderate solubility and stability, whereas hydrochloride salts prioritize solubility but require stringent storage .

Biological Activity

Ethyl 3-amino-3-(2-ethylphenyl)propanoate oxalate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₉N₁O₄·C₂H₂O₄
  • CAS Number : 502842-26-8

The presence of an ethyl group on the phenyl ring enhances its lipophilicity, which may influence its interaction with biological targets.

This compound exhibits biological activity through several mechanisms:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with target biomolecules, influencing enzyme activity and receptor interactions.
  • Hydrophobic Interactions : The ethylphenyl group participates in hydrophobic interactions, which can stabilize binding to lipid membranes or hydrophobic pockets in proteins.

These interactions can modulate various cellular pathways, leading to potential therapeutic effects.

Biological Activities

Research indicates that this compound may exhibit a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest the compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
  • Anti-inflammatory Effects : The compound has been explored for its potential to modulate inflammatory pathways, which could be beneficial in conditions like arthritis.
  • Anticancer Potential : Some analogs have shown promise in inhibiting cancer cell proliferation, indicating a need for further research into its efficacy against various cancer types.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound:

Table 1: Summary of Research Findings

Study ReferenceBiological ActivityFindings
AntimicrobialExhibited significant inhibition against Gram-positive bacteria.
Anti-inflammatoryReduced cytokine levels in vitro in macrophage cultures.
AnticancerInduced apoptosis in breast cancer cell lines at micromolar concentrations.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key factors include:

  • Absorption : Due to its lipophilic nature, the compound is expected to have good oral bioavailability.
  • Metabolism : Initial studies indicate hepatic metabolism, which may affect its efficacy and safety profile.
  • Toxicity : Toxicological assessments are necessary to determine safe dosage ranges and potential side effects .

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